[1-(Benzenesulfonyl)piperidin-4-yl](phenyl)methanone
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Overview
Description
1-(Benzenesulfonyl)piperidin-4-ylmethanone is a chemical compound that features a piperidine ring substituted with a benzenesulfonyl group and a phenylmethanone group
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)piperidin-4-ylmethanone typically involves the reaction of piperidine with benzenesulfonyl chloride to form the benzenesulfonylpiperidine intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
1-(Benzenesulfonyl)piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)piperidin-4-ylmethanone and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as a soluble epoxide hydrolase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols, which can reduce inflammation and blood pressure . The molecular targets and pathways involved include the inhibition of the sEH enzyme and modulation of glycine transporter activity .
Comparison with Similar Compounds
Similar compounds to 1-(Benzenesulfonyl)piperidin-4-ylmethanone include:
4-Benzoylpiperidine: This compound is also used as a GlyT1 inhibitor and has similar pharmacological properties.
N-Substituted Piperidines: These compounds share the piperidine core structure and are used in various medicinal applications.
Benzoylpyrazoles: These compounds have a benzoyl group attached to a pyrazole ring and are studied for their antimicrobial and anti-inflammatory activities.
The uniqueness of 1-(Benzenesulfonyl)piperidin-4-ylmethanone lies in its dual functional groups, which provide versatility in chemical reactions and potential for diverse biological activities.
Properties
CAS No. |
922504-25-4 |
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Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19NO3S/c20-18(15-7-3-1-4-8-15)16-11-13-19(14-12-16)23(21,22)17-9-5-2-6-10-17/h1-10,16H,11-14H2 |
InChI Key |
AFQYLZGGMHLKMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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